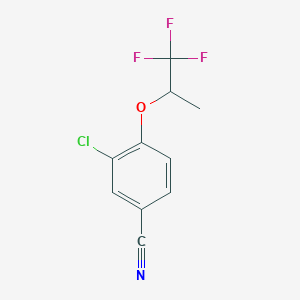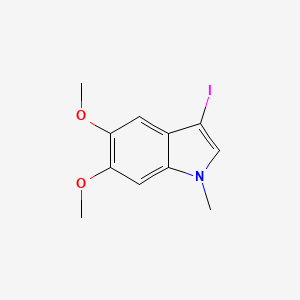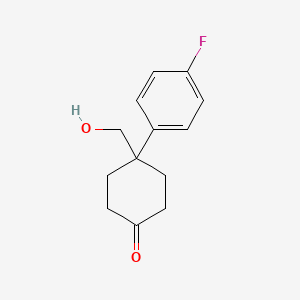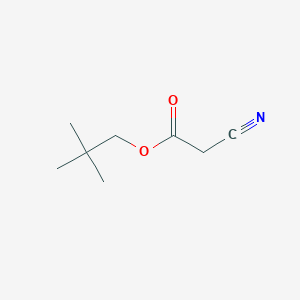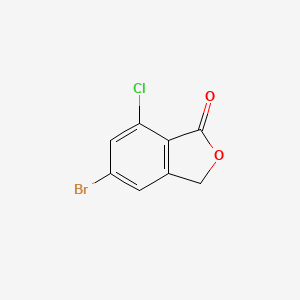
5-bromo-7-chloro-3H-2-benzofuran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-7-chloro-3H-2-benzofuran-1-one: is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of bromine and chlorine atoms in the structure of this compound makes it a halogenated derivative, which can significantly influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-chloro-3H-2-benzofuran-1-one typically involves the halogenation of a benzofuran precursor. One common method is the bromination and chlorination of 2-benzofuran-1(3H)-one. The reaction conditions often include:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The halogen atoms (bromine and chlorine) in 5-bromo-7-chloro-3H-2-benzofuran-1-one can undergo nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: The major products are typically derivatives where the halogen atoms are replaced by other functional groups such as hydroxyl (-OH) or amino (-NH2) groups.
Oxidation Reactions: The major products are typically oxidized derivatives such as carboxylic acids or ketones.
Reduction Reactions: The major products are typically reduced derivatives such as alcohols or alkanes.
Applications De Recherche Scientifique
5-bromo-7-chloro-3H-2-benzofuran-1-one: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-bromo-7-chloro-3H-2-benzofuran-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to target proteins, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2-benzofuran-1(3H)-one: Lacks the chlorine atom at the 7th position.
7-chloro-2-benzofuran-1(3H)-one: Lacks the bromine atom at the 5th position.
2-benzofuran-1(3H)-one: Lacks both bromine and chlorine atoms.
Uniqueness
- The presence of both bromine and chlorine atoms in 5-bromo-7-chloro-3H-2-benzofuran-1-one makes it unique compared to its analogs. This dual halogenation can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H4BrClO2 |
|---|---|
Poids moléculaire |
247.47 g/mol |
Nom IUPAC |
5-bromo-7-chloro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4BrClO2/c9-5-1-4-3-12-8(11)7(4)6(10)2-5/h1-2H,3H2 |
Clé InChI |
ROMOLAMCFLMLQY-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=CC(=C2)Br)Cl)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Fluorobenzo[b]thiophene-5-carbaldehyde](/img/structure/B8567221.png)
